molecular formula C21H18BrN5OS B2494926 7-(4-bromophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1242964-02-8

7-(4-bromophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2494926
CAS RN: 1242964-02-8
M. Wt: 468.37
InChI Key: ZCCJTBCCAIPNCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones typically involves multi-component reactions that offer a green approach, emphasizing step economy and ease of purification. For instance, a one-step synthesis method utilizing a catalytic four-component reaction of ketones, ethyl cyanoacetate, S8, and formamide has been developed, highlighting advancements in the efficient and eco-friendly synthesis of this class of compounds (Shi et al., 2018).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-one derivatives is often characterized by X-ray crystallography, which reveals their planar conformation except for certain substituents, such as fluorine atoms. These analyses are crucial for understanding the compound's interactions at the molecular level, providing insights into its potential biological activities (Yang et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of thieno[2,3-d]pyrimidin-4(3H)-ones involves their interaction with various reagents to form new compounds. For example, their reaction with ethyl 3-oxo-3-phenylpropanoate leads to the formation of thio-substituted ethyl nicotinate derivatives, which can undergo further cyclization to thieno[2,3-b]pyridines, showcasing the compound's versatility in synthesizing diverse chemical structures (Gad-Elkareem et al., 2011).

Scientific Research Applications

Chemical Synthesis and Derivative Formation

  • Research has been conducted on the synthesis of related thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, outlining their potential as intermediates in various chemical reactions and their antimicrobial activities (Gad-Elkareem et al., 2011).
  • Novel thieno-fused bicyclic compounds incorporating the thieno[2,3-b]pyridine scaffold have been synthesized, indicating the compound's potential in forming complex molecular structures with diverse applications (Mabkhot et al., 2015).

Pharmacological and Biological Activities

  • Synthesis of various thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has been researched, demonstrating significant antitumor activities, showcasing the potential of these compounds in medical research and pharmaceutical applications (Hafez & El-Gazzar, 2017).
  • A study on the synthesis and antimicrobial activity of novel 2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4 (3H)-ones sheds light on their potential as antimicrobial agents, broadening the scope of their applications in medical and biological fields (Haswani & Bari, 2011).

Material Science and Organic Chemistry

  • Investigations into the synthesis of related compounds like 5-(4-bromophenyl)-4,6-dichloropyrimidine reveal their importance as intermediates in the pharmaceutical and chemical industries, suggesting similar potential applications for the compound (Hou et al., 2016).

Antimicrobial and Anti-inflammatory Properties

  • Research on thienopyrimidine derivatives has shown significant antimicrobial and anti-inflammatory properties, which could indicate similar potential in derivatives of 7-(4-bromophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one (Tolba et al., 2018).

properties

IUPAC Name

7-(4-bromophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN5OS/c22-15-6-4-14(5-7-15)16-13-29-19-18(16)24-21(25-20(19)28)27-11-9-26(10-12-27)17-3-1-2-8-23-17/h1-8,13H,9-12H2,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCJTBCCAIPNCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-bromophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one

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